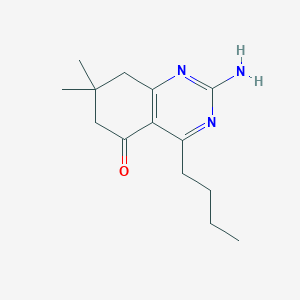![molecular formula C19H21NO2S B4922940 3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4922940.png)
3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTA and is a member of the acrylamide family. MTA is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Wirkmechanismus
The mechanism of action of MTA involves the inhibition of various cellular signaling pathways that are involved in inflammation, angiogenesis, and cell proliferation. MTA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. MTA also inhibits the activation of Akt and ERK, which are involved in cell proliferation and survival. Additionally, MTA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MTA inhibits the production of inflammatory cytokines such as TNF-α and IL-6. MTA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that MTA reduces inflammation in animal models of arthritis and inhibits tumor growth in mouse xenograft models.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages for laboratory experiments, including its solubility in organic solvents and its stability under various conditions. MTA is also relatively easy to synthesize in the laboratory. However, MTA has some limitations for laboratory experiments, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on MTA. One area of research is the development of MTA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of MTA in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of MTA and to determine its potential side effects and toxicity in vivo.
Synthesemethoden
The synthesis of MTA involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate compound is then reacted with 4-methylphenylthioethylamine to form MTA. The synthesis of MTA is a multistep process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
MTA has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. MTA has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In cancer research, MTA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MTA has also been investigated for its potential neuroprotective effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-15-3-10-18(11-4-15)23-14-13-20-19(21)12-7-16-5-8-17(22-2)9-6-16/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFTWAVWVICPOC-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)

![N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)
![N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4922927.png)

![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)
